2-(Trimethylsilyl)-5-methylthiophene
Overview
Description
2-(Trimethylsilyl)-5-methylthiophene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-5-methylthiophene typically involves the introduction of a trimethylsilyl group to a thiophene derivative. One common method is the reaction of 5-methylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-Methylthiophene+Trimethylsilyl chlorideTriethylaminethis compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trimethylsilyl)-5-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in drug discovery and development.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)-5-methylthiophene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during chemical reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)thiophene
- 5-(Trimethylsilyl)thiophene
- 2-(Trimethylsilyl)ethanol
- Trimethylsilyl chloride
Uniqueness
2-(Trimethylsilyl)-5-methylthiophene is unique due to the presence of both a trimethylsilyl group and a methyl group on the thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
trimethyl-(5-methylthiophen-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPIKOKEIPRFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375380 | |
Record name | 2-(Trimethylsilyl)-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-92-3 | |
Record name | 2-(Trimethylsilyl)-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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